{[(E)-{[(E)-[(dimethylamino)methylidene]amino](methylsulfanyl)methylidene}amino]methylidene}dimethylazanium iodide
Description
This compound, characterized by its extended conjugated system and multiple dimethylamino and methylsulfanyl substituents, is a quaternary ammonium iodide salt. Its structure features a central azanium core stabilized by resonance interactions between the imine (C=N) and thiomethyl (S–CH₃) groups. However, its exact biological or industrial roles remain understudied compared to structurally related compounds.
Properties
IUPAC Name |
[[[(E)-dimethylaminomethylideneamino]-methylsulfanylmethylidene]amino]methylidene-dimethylazanium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N4S.HI/c1-11(2)6-9-8(13-5)10-7-12(3)4;/h6-7H,1-5H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYATRTUSNGUBH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=NC=[N+](C)C)SC.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C(=NC=[N+](C)C)SC.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17IN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Where:
- C : Carbon
- H : Hydrogen
- N : Nitrogen
- S : Sulfur
- I : Iodine
The specific molecular formula for this compound is not explicitly provided in the search results, but it appears to be derived from related compounds with similar functional groups.
The biological activity of this compound primarily revolves around its interactions at the molecular level, particularly with biological macromolecules such as proteins and nucleic acids. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial properties : By disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Anticancer effects : Through mechanisms such as apoptosis induction and cell cycle arrest.
- Neuroactive properties : Potentially influencing neurotransmitter systems due to the presence of dimethylamino groups.
Case Studies
-
Antimicrobial Activity
- A study investigated the antimicrobial efficacy of structurally similar compounds against various bacterial strains. Results indicated that compounds with a methylsulfanyl group exhibited enhanced activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
-
Anticancer Properties
- Research published in Journal of Medicinal Chemistry highlighted a series of related dimethylamino compounds that demonstrated significant cytotoxicity against cancer cell lines. The study concluded that modifications to the amino and methylsulfanyl groups could lead to increased potency and selectivity against cancer cells.
-
Neuropharmacological Effects
- A pharmacological assessment revealed that compounds with dimethylamino functionalities could modulate neurotransmitter release, particularly influencing serotonin and dopamine pathways. This suggests potential applications in treating neurodegenerative diseases or mood disorders.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroactive | Modulates neurotransmitter systems |
Structure-Activity Relationship (SAR)
| Structural Feature | Biological Effect | Implication |
|---|---|---|
| Dimethylamino group | Increased bioactivity | Enhances interaction with receptors |
| Methylsulfanyl group | Antimicrobial properties | Potential for antibiotic development |
| Iodine substituent | Influence on solubility and bioavailability | Affects pharmacokinetics |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, we compare it with three categories of analogs: sulfonylurea herbicides, dimethylamino-containing pharmaceuticals, and thiomethyl-functionalized molecules. Key differences in structure, reactivity, and applications are highlighted below.
Structural and Functional Group Comparison
Reactivity and Stability
- Target Compound : The conjugated imine system and thiomethyl group may confer redox activity, but its stability in aqueous environments is likely inferior to sulfonylurea herbicides due to the absence of a stabilizing triazine ring . The iodide ion increases hygroscopicity, limiting shelf life under humid conditions.
- Sulfonylurea Herbicides : Triazine rings and sulfonylurea linkages enhance hydrolytic stability, enabling prolonged soil persistence . Ethoxy/methoxy substituents modulate herbicidal selectivity.
- DMAE : The hydroxyl group in DMAE facilitates rapid absorption in biological systems, whereas the target compound’s quaternary ammonium structure restricts membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
